Zika virus-IN-1

Catalog No.
S12895282
CAS No.
M.F
C30H37N3O3Si
M. Wt
515.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zika virus-IN-1

Product Name

Zika virus-IN-1

IUPAC Name

(1R,3aS)-2-anilino-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one

Molecular Formula

C30H37N3O3Si

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C30H37N3O3Si/c1-30(2,3)37(5,6)36-26-19-17-22(20-27(26)35-4)28-32-24-15-11-10-12-21(24)16-18-25(32)29(34)33(28)31-23-13-8-7-9-14-23/h7-15,17,19-20,25,28,31H,16,18H2,1-6H3/t25-,28+/m0/s1

InChI Key

MSLXSQHECDWKQM-LBNVMWSVSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC

Zika virus-IN-1 is a compound designed to inhibit the Zika virus, a member of the Flavivirus family, which has garnered attention due to its association with severe neurological disorders, including Guillain-Barré syndrome and fetal microcephaly. The Zika virus is primarily transmitted by Aedes mosquitoes and has a single-stranded RNA genome that encodes structural proteins (capsid, envelope, and premembrane) and nonstructural proteins essential for its replication and pathogenesis. Zika virus-IN-1 is part of ongoing research aimed at developing effective antiviral agents against this virus, particularly in light of the lack of approved treatments.

Involving Zika virus-IN-1 primarily focus on its mechanism of action against the viral replication process. The compound has been shown to interact with specific viral proteins, particularly nonstructural proteins such as NS4A, which play critical roles in the formation of viral replication compartments within host cells. By inhibiting these interactions, Zika virus-IN-1 effectively reduces viral replication and spread .

Zika virus-IN-1 exhibits significant antiviral activity, demonstrating low micromolar efficacy against various strains of the Zika virus. In vitro studies have indicated that it can effectively inhibit viral replication in cell cultures, with reported effective concentration values (EC50) similar to or better than other known antiviral agents. The compound's mechanism likely involves disrupting critical pathways necessary for viral replication and assembly .

Zika virus-IN-1 is primarily being explored for its potential as an antiviral agent against Zika virus infections. Its applications extend beyond direct antiviral activity; it may also be useful in research settings to study viral mechanisms and host interactions. Additionally, compounds like Zika virus-IN-1 could serve as lead candidates for drug development aimed at treating or preventing Zika virus-related diseases .

Interaction studies have demonstrated that Zika virus-IN-1 effectively targets nonstructural proteins involved in the viral lifecycle. For instance, studies indicate that it inhibits the formation of replication compartments mediated by NS4A, a crucial step in Zika virus replication. These findings highlight the compound's potential as a selective inhibitor that could pave the way for new therapeutic strategies against Zika virus infections .

Several compounds exhibit similar antiviral properties against the Zika virus, allowing for a comparative analysis of their effectiveness and mechanisms:

Compound NameStructure TypeMechanism of ActionEC50 (µM)Unique Features
SBI-0090799N-benzyl-3-(4-butoxyphenyl)prop-2-enamideInhibits NS4A-mediated replication5.0Targets nonstructural protein without enzymatic activity
Compound 57H-pyrrolo[2,3-d]pyrimidine scaffoldAntiviral activity through structural modifications4.3Demonstrates low cytotoxicity
Compound 61H-pyrazolo[3,4-d]pyrimidineSimilar mechanism as Compound 55.1Comparable activity with different structural features

Zika virus-IN-1 stands out due to its specific targeting of NS4A and its unique structural modifications that enhance its efficacy while maintaining low toxicity levels compared to other compounds in development .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

515.26041859 g/mol

Monoisotopic Mass

515.26041859 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-10

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